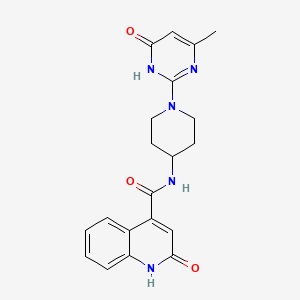
N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide" is a novel molecule that appears to incorporate several pharmacophoric elements, such as the 1,3,4-oxadiazole ring and sulfonyl group, which are known to contribute to various biological activities. The presence of dimethoxyphenyl and fluorophenyl groups suggests potential interactions with biological targets, possibly through hydrogen bonding and fluorine's unique electronic effects.
Synthesis Analysis
The synthesis of related sulfonamide derivatives has been reported, where the structures of the synthesized compounds were confirmed using various spectroscopic methods, including NMR and mass spectroscopy . The synthesis typically involves the formation of the sulfonamide linkage and the incorporation of the oxadiazole ring, which is a common scaffold in medicinal chemistry due to its stability and bioactivity.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is often elucidated using NMR spectroscopy, which provides detailed information about the chemical environment of the protons and carbons. The presence of fluorine atoms can affect the chemical shifts and splitting patterns observed in NMR spectra, as seen in related compounds . The oxadiazole ring is a heterocyclic moiety that can engage in electronic interactions, potentially affecting the molecule's binding affinity and selectivity towards biological targets.
Chemical Reactions Analysis
Sulfonamide derivatives can participate in various chemical reactions, including interactions with nucleophilic side chains of proteins. For instance, N-ethyl-5-phenylisoxazolium-3′-sulfonate, a related compound, can react with nucleophiles to form stable enamine adducts, which can be used as a spectrophotometric probe for certain amino acid residues . This reactivity suggests that the compound may also interact with biological macromolecules in a similar fashion.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives can be influenced by their molecular structure. For example, the solvatofluorochromic properties of oxadiazole derivatives have been studied, revealing that these compounds can act as fluorescent probes due to their effective luminescence in the near ultraviolet and violet spectral ranges . The presence of electron-donating or withdrawing groups can significantly affect their fluorescence properties, indicating that the dimethoxyphenyl and fluorophenyl groups in the compound of interest may confer similar properties.
Aplicaciones Científicas De Investigación
Alzheimer's Disease Research
Research has shown that derivatives of 1,3,4-oxadiazole, a key component of the compound , have potential as drug candidates for Alzheimer’s disease treatment. A series of N-substituted derivatives have been synthesized and evaluated for enzyme inhibition activity against acetyl cholinesterase, a crucial enzyme in Alzheimer’s disease pathology. These compounds were also evaluated for haemolytic activity to assess their safety profile (Rehman et al., 2018).
Polymer Chemistry
The compound's structural components, particularly 1,3,4-oxadiazole, are utilized in polymer chemistry. For instance, they are incorporated in sulfonated poly(aryl ether sulfone) to create membranes for fuel cells. These membranes demonstrate excellent thermal, dimensional, and oxidative stability, with significant potential in medium-high temperature fuel cell applications (Xu et al., 2013).
Antibacterial Properties
Some 1,3,4-oxadiazole derivatives have shown promising antibacterial activity. For instance, sulfone derivatives containing 1,3,4-oxadiazole moieties have been effective against rice bacterial leaf blight, a significant agricultural problem. These compounds also exhibited the ability to enhance plant resistance against bacterial infections (Shi et al., 2015).
Anticancer Properties
Some derivatives of 1,3,4-oxadiazole, particularly those containing a biologically active 3,4-dimethoxyphenyl moiety, have been found to inhibit vascular endothelial growth factor receptor (VEGFR)-2, a key target in cancer therapy. These compounds have shown promise as anticancer agents in various cancer cell lines (Ghorab et al., 2016).
Applications in Proton Exchange Membranes
1,3,4-Oxadiazole derivatives have been synthesized and utilized in the creation of proton exchange membranes for fuel cells. These membranes have demonstrated good film-forming properties and solubility in polar aprotic solvents, making them suitable for use in high-performance polymer applications (Jin & Zhu, 2018).
Propiedades
IUPAC Name |
N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorophenyl)sulfonylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O6S/c1-27-13-5-8-15(16(11-13)28-2)18-22-23-19(29-18)21-17(24)9-10-30(25,26)14-6-3-12(20)4-7-14/h3-8,11H,9-10H2,1-2H3,(H,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNTXPJUVAHCFPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Chloro-4-[(2-chlorophenyl)sulfanylmethyl]-1-methyl-3-[(4-methylphenyl)sulfanylmethyl]pyrazole](/img/structure/B2503949.png)
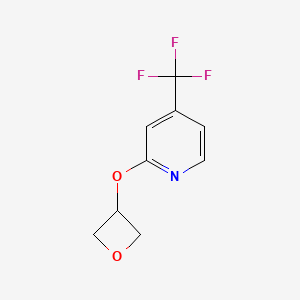
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2503953.png)
![4-ethyl-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2503954.png)
![N'-[(1E)-(3-chlorophenyl)methylidene]-1-(4-methylbenzenesulfonyl)piperidine-4-carbohydrazide](/img/structure/B2503955.png)
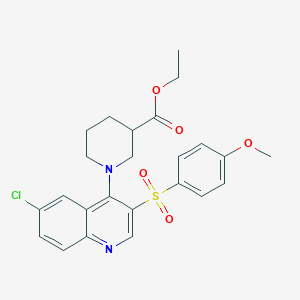
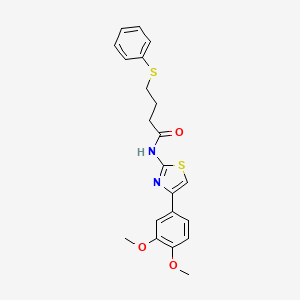
![N-[[4-(3-chlorophenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2503958.png)
![Ethyl 3-(4-methoxyphenyl)-5-(2-(naphthalen-1-yl)acetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2503959.png)
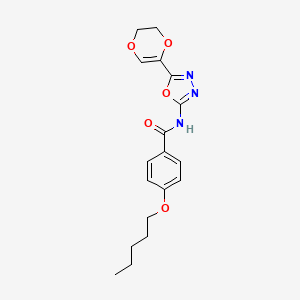
methanone](/img/structure/B2503964.png)
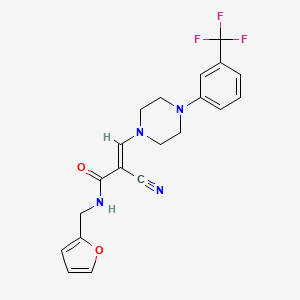
![N-Methyl-1-[3-(3-methylbutyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2503969.png)
